molecular formula C15H18N2O B1451489 8-(3-Piperidinylmethoxy)quinoline CAS No. 946680-32-6

8-(3-Piperidinylmethoxy)quinoline

Cat. No. B1451489
CAS RN: 946680-32-6
M. Wt: 242.32 g/mol
InChI Key: OEOQMFJYEFHQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Piperidinylmethoxy)quinoline, also known as 8-PMQ, is an organic compound belonging to the quinoline family. It is a heterocyclic compound composed of a quinoline ring fused to a piperidine ring. 8-PMQ has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is known for its ability to bind to a variety of proteins, and has been used in the development of drugs, diagnostics, and imaging agents.

Scientific Research Applications

8-(3-Piperidinylmethoxy)quinoline has been used in a wide range of scientific research applications. It has been used as a ligand for the binding of proteins, and has been used in the development of drugs, diagnostics, and imaging agents. It has also been used in the study of enzyme kinetics, protein-protein interactions, and molecular recognition. Additionally, it has been used in the study of the structure and function of proteins, and in the study of enzyme inhibition and drug-target interactions.

Mechanism of Action

The mechanism of action of 8-(3-Piperidinylmethoxy)quinoline is not fully understood, but it is known to bind to a variety of proteins. It is believed to bind to proteins through a combination of hydrophobic and electrostatic interactions, and may also bind through hydrogen bonds. Additionally, it is believed to interact with certain amino acid residues, such as arginine, lysine, and tyrosine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(3-Piperidinylmethoxy)quinoline are not fully understood. However, it is known to bind to a variety of proteins, and has been used in the development of drugs, diagnostics, and imaging agents. Additionally, it has been used in the study of enzyme kinetics, protein-protein interactions, and molecular recognition.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(3-Piperidinylmethoxy)quinoline for lab experiments include its ability to bind to a variety of proteins, its potential to be used in the development of drugs, diagnostics, and imaging agents, and its ability to be synthesized through a variety of methods. The limitations of using 8-(3-Piperidinylmethoxy)quinoline for lab experiments include its complex structure, which makes it difficult to synthesize, and its potential to interact with certain amino acid residues, which could lead to undesired effects.

Future Directions

The future directions of 8-(3-Piperidinylmethoxy)quinoline research include the development of new synthesis methods, the exploration of its potential applications in drug discovery, the investigation of its mechanism of action, and the study of its biochemical and physiological effects. Additionally, further research could be done to explore its potential for use in diagnostics, imaging agents, and enzyme kinetics. Finally, future research could focus on its potential for use in protein-protein interactions and molecular recognition.

properties

IUPAC Name

8-(piperidin-3-ylmethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1,3,5-7,9,12,16H,2,4,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQMFJYEFHQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Piperidinylmethoxy)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.